2-(4-Chloro-2-fluorophenyl)cyclobutane-1-carboxylic acid is a cyclobutane derivative that has gained attention in various scientific fields due to its potential therapeutic and industrial applications. This compound is characterized as a white crystalline powder and is soluble in organic solvents. Its molecular formula is , with a molecular weight of approximately 251.7 g/mol. The presence of both chlorine and fluorine atoms in its structure suggests interesting electronic properties that may influence its reactivity and biological activity.
The compound can be synthesized through specific chemical reactions involving cyclobutane derivatives and halogenated aromatic compounds. It is not commonly found in nature but is produced in laboratory settings for research purposes.
2-(4-Chloro-2-fluorophenyl)cyclobutane-1-carboxylic acid belongs to the class of carboxylic acids, which are organic compounds characterized by the presence of one or more carboxyl groups (-COOH). It also falls under the category of halogenated organic compounds due to the presence of chlorine and fluorine substituents.
The synthesis of 2-(4-Chloro-2-fluorophenyl)cyclobutane-1-carboxylic acid typically involves a multi-step process:
The reaction conditions, such as temperature, pressure, and choice of base (commonly sodium hydroxide or potassium carbonate), can significantly affect the yield and purity of the final product. Industrial production may utilize continuous flow reactors to optimize these parameters for larger scale synthesis.
The molecular structure of 2-(4-Chloro-2-fluorophenyl)cyclobutane-1-carboxylic acid features:
The compound's structural formula can be represented as follows:
The presence of halogens introduces unique steric and electronic effects that can influence its reactivity in chemical reactions.
2-(4-Chloro-2-fluorophenyl)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
The choice of reagents and conditions will dictate the pathway taken during these reactions. For example:
Relevant analyses such as nuclear magnetic resonance spectroscopy and mass spectrometry are used to confirm the identity and purity of synthesized samples.
2-(4-Chloro-2-fluorophenyl)cyclobutane-1-carboxylic acid has several scientific uses:
Transition metal-catalyzed [2+2] cycloadditions represent a cornerstone in constructing the strained cyclobutane ring of 2-(4-chloro-2-fluorophenyl)cyclobutane-1-carboxylic acid. Palladium-based catalysts enable the direct coupling of 1-(4-chloro-2-fluorophenyl)prop-1-en-3-one derivatives with ethylene equivalents under mild conditions (40–60°C), achieving >85% ring closure efficiency. Crucially, ligand design dictates reaction kinetics and strain tolerance – bulky phosphines (e.g., tri-tert-butylphosphine) prevent β-hydride elimination and stabilize the metallocycle intermediate [3] .
Photoredox catalysis offers complementary advantages for stereoselective cyclobutane synthesis. Visible-light-mediated energy transfer activates electron-deficient 2-(4-chloro-2-fluorophenyl)acrylic acid derivatives toward intramolecular [2+2] cyclization. This method operates at ambient temperature with catalytic Ir(ppy)₃ (1–2 mol%), significantly reducing epimerization risks associated with thermal methods. Reaction optimization revealed 450 nm light and dimethylaniline as sacrificial reductant maximize diastereomeric ratios (>15:1) by minimizing radical disproportionation [3] .
Suzuki-Miyaura coupling of halogenated cyclobutane precursors with (4-chloro-2-fluorophenyl)boronic acids provides modular access to the target scaffold. Organotrifluoroborate reagents exhibit superior stability and transmetalation kinetics versus boronic acids in this context due to attenuated protodeboronation at the electron-deficient aryl ring . Key modifications include:
Table 1: Comparative Analysis of Cyclobutane Ring Formation Methods
Method | Catalyst System | Temperature (°C) | Yield Range (%) | Diastereoselectivity (dr) |
---|---|---|---|---|
Pd-catalyzed [2+2] | Pd(OAc)₂/P(tBu)₃ | 40–80 | 70–92 | 3:1–5:1 |
Photoredox [2+2] | Ir(ppy)₃/NiCl₂·glyme | 25 | 65–88 | >15:1 |
Suzuki-Miyaura Coupling | Pd(dppf)Cl₂/K₃PO₄ | 70–100 | 80–95 | Racemic |
Lewis Acid Cyclization | AlCl₃/Et₃SiH | 0–25 | 55–75 | <2:1 |
The ortho-fluorine atom exerts a profound electronic influence on electrophilic aromatic substitution (SEAr) pathways. Nitration of 2-fluorophenylcyclobutane precursors at –20°C in acetic anhydride achieves >95% para-selectivity relative to fluorine, attributable to the ortho/para-directing capability of fluorine through resonance donation. Subsequent chlorination via Sandmeyer reaction introduces chlorine regioselectively at the para position without competing substitution at the acid moiety [2] [5].
Halogen exchange strategies enable late-stage modification of pre-formed cyclobutanes. Pd-catalyzed fluorination of 2-(2,4-dichlorophenyl)cyclobutane-1-carboxylic acid using AgF and phenanthroline ligands at 150°C installs fluorine selectively at the ortho position (C2) due to kinetic preference for C–Cl oxidative addition at the sterically less hindered site. Computational studies (DFT) confirm the ortho C–Cl bond dissociation energy decreases by 8 kcal/mol upon cyclobutane carboxylate coordination to Pd [2] .
Table 2: Regioselectivity in Aromatic Substitution Reactions
Reaction Type | Substrate | Conditions | Regioselectivity (o:m:p) | Key Governing Factor |
---|---|---|---|---|
Nitration | 2-Fluorophenylcyclobutane | HNO₃/Ac₂O, –20°C | 3:0:97 | Fluorine resonance effect |
Chlorination | 2-Fluoro-4-nitrophenylcyclobutane | Cl₂/FeCl₃, 0°C | 12:0:88 | Steric hindrance at ortho |
Halogen Exchange (F) | 2,4-Dichlorophenylcyclobutane | Pd(OAc)₂/AgF, 150°C | >99:0:0 (ortho-selectivity) | Proximity to directing group |
Bromination | 4-Chloro-2-fluorophenylcyclobutane | Br₂/AcOH, 25°C | 0:0:100 (no reaction) | Deactivation by both halogens |
Diastereoselective cyclobutane formation leverages chiral auxiliaries attached to the carboxylic acid. Evans oxazolidinones enable face-selective [2+2] cycloadditions, yielding trans-cyclobutanes with >95% de after auxiliary removal. Critical to stereocontrol is the Z-enolate geometry and chelation of Lewis acids (e.g., MgBr₂) to the oxazolidinone carbonyl [3] .
Enzymatic resolution provides access to both enantiomers of the acid. Immobilized Candida antarctica lipase B (CAL-B) preferentially acylates the (1R,2S)-enantiomer with ethanol in toluene, leaving the (1S,2R)-acid unreacted (E > 200). Molecular dynamics simulations reveal enantioselectivity originates from hydrogen bonding between the enzyme's Thr40 residue and the carboxylic acid oxygen, coupled with hydrophobic interactions involving the cyclobutane ring [3] [6].
Solvent selection critically impacts process mass intensity (PMI). Switching from DMF to cyclopentyl methyl ether (CPME) in Pd-catalyzed steps reduces PMI by 62% while maintaining yield. CPME’s low water solubility (1.1 wt%) facilitates aqueous workup, and its high boiling point (106°C) enables efficient solvent recovery (>90%) via distillation .
Catalyst recycling achieves substantial cost reductions. Polymer-encapsulated Pd nanoparticles (Pd@POP) catalyze cyclobutane arylation for 12 cycles with <0.5 ppm Pd leaching per run. XPS analysis confirms retention of Pd(0) oxidation state after repeated use, attributed to the phosphine-functionalized porous organic polymer’s electron-donating environment .
Continuous flow hydrogenation minimizes waste in acid reduction steps. A packed-bed reactor with Pt/TiO₂ catalyst processes 100 kg/day of nitrile precursor at 20 bar H₂, achieving 99.9% conversion with 50% lower solvent consumption than batch processes. Membrane-based separation recovers >95% HCl co-produced during hydrolysis .
Table 3: Green Chemistry Metrics for Production Methods
Parameter | Traditional Process | Optimized Process | Improvement |
---|---|---|---|
PMI (kg/kg product) | 87 | 32 | 63% reduction |
E-factor (waste/product) | 51 | 18 | 65% reduction |
Catalyst Loading (mol%) | 1.5–2.0 | 0.05–0.1 (recycled) | 95% reduction |
Energy Consumption (MJ/kg) | 310 | 190 | 39% reduction |
Water Usage (L/kg) | 600 | 150 | 75% reduction |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3